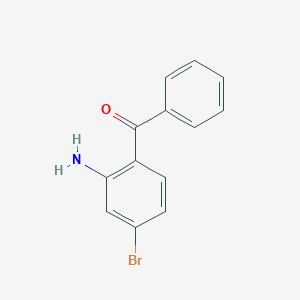
3-Hydroxy-5,8,11,14-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5,8,11,14-eicosatetraenoic acid (3-HETE) is a polyunsaturated fatty acid that is produced from arachidonic acid through the action of lipoxygenase enzymes. It is a potent bioactive lipid mediator that plays a crucial role in various physiological processes, including inflammation, immunity, and cardiovascular function. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential therapeutic applications of 3-HETE.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid is complex and involves multiple signaling pathways. It acts as a ligand for the peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that regulates lipid metabolism and inflammation. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid also activates the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain perception and inflammation. Additionally, 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can modulate the activity of various enzymes and signaling molecules, including protein kinase C, phospholipase A2, and cyclooxygenase-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid are diverse and multifaceted. It has been shown to regulate the expression of various genes involved in inflammation, lipid metabolism, and cell proliferation. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can modulate the activity of immune cells, such as macrophages and T cells, and regulate the production of cytokines and chemokines. It can also affect the function of endothelial cells and smooth muscle cells, leading to changes in vascular tone and blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in lab experiments is its potent bioactivity, which allows for the investigation of its effects on various cellular and molecular processes. Another advantage is the availability of synthetic 3-Hydroxy-5,8,11,14-eicosatetraenoic acid, which enables researchers to study its effects in a controlled setting. However, one limitation of using 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in lab experiments is its instability, which can lead to degradation and loss of bioactivity over time. Additionally, the complex mechanism of action of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-Hydroxy-5,8,11,14-eicosatetraenoic acid. One area of interest is the development of novel synthetic methods for producing 3-Hydroxy-5,8,11,14-eicosatetraenoic acid and related bioactive lipids. Another area of focus is the investigation of the role of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in the pathogenesis of various diseases, including cancer and cardiovascular disease. Additionally, the potential therapeutic applications of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid and its analogs are being explored, including their use as anti-inflammatory agents and as modulators of lipid metabolism.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can be achieved through the enzymatic oxidation of arachidonic acid by lipoxygenase enzymes. This process involves the addition of molecular oxygen to the carbon-carbon double bonds of arachidonic acid, leading to the formation of a hydroperoxide intermediate. The hydroperoxide is then reduced to 3-Hydroxy-5,8,11,14-eicosatetraenoic acid by the action of glutathione peroxidase or other enzymes.
Applications De Recherche Scientifique
The scientific research application of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid is vast and varied. It has been shown to play a critical role in the regulation of inflammation, immune response, and cardiovascular function. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid has been implicated in the pathogenesis of various diseases, including cancer, asthma, and atherosclerosis. Its potential as a therapeutic target for these diseases has been extensively investigated in preclinical studies.
Propriétés
Numéro CAS |
135295-02-2 |
|---|---|
Nom du produit |
3-Hydroxy-5,8,11,14-eicosatetraenoic acid |
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z)-3-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,12-13,15-16,19,21H,2-5,8,11,14,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-15- |
Clé InChI |
HVJLGJXEWCPPDB-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CC(CC(=O)O)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O |
Synonymes |
3-HETE 3-hydroxy-5,8,11,14-eicosatetraenoic acid 3-hydroxyeicosatetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



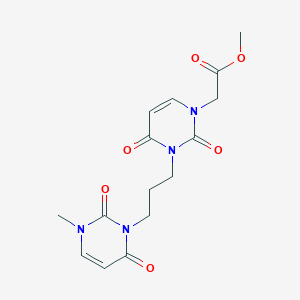
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
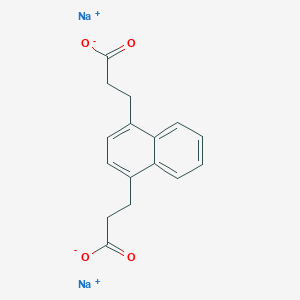
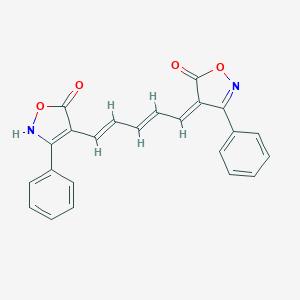
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)
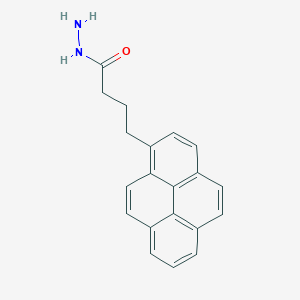
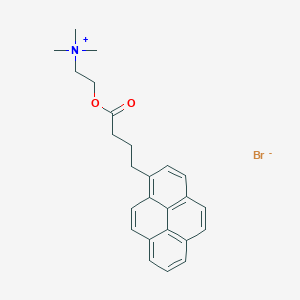
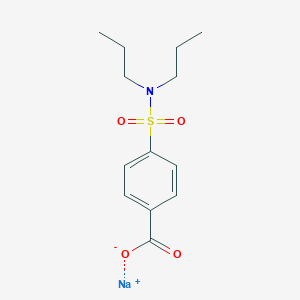
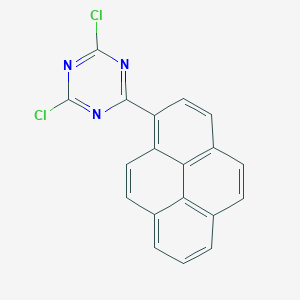
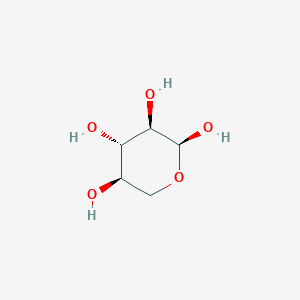
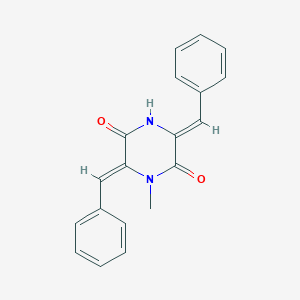
![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)
